1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of thiophene derivatives . It has a molecular formula of C6H4BrF3OS . This compound has been shown to possess various interesting properties that make it a potential candidate for use in different fields of research and industry.
Synthesis Analysis
The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can be achieved through various methods. One common method is the reaction between 5-bromothiophene and 2,2,2-trifluoroethanol in the presence of a strong acid catalyst . The reaction follows an SN2 mechanism, resulting in the substitution of the bromine atom with the trifluoroethanol group .Molecular Structure Analysis
The molecular structure of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone consists of a thiophene ring substituted with a bromine atom and a trifluoroethanol functional group . The coordinates were optimized using the density functional theory (DFT) calculations using B3LYP hybrid functions with 6-31G (d) basis set .Chemical Reactions Analysis
The main reaction involved in the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is the Claisen–Schmidt condensation reaction . The synthetic process was monitored in situ by Raman spectroscopy to find out the mechanism of the main reaction and possible side reactions .Physical And Chemical Properties Analysis
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a crystalline solid that is white to light yellow in color . It has a melting point of 66-68 °C and a boiling point of 303-305 °C . It is soluble in most organic solvents, including acetone, chloroform, and ethanol .Scientific Research Applications
Synthesis and Antibacterial Activity
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone has been utilized in the synthesis of various compounds with potential antibacterial and antifungal activities. For instance, its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Sujatha et al., 2019).
Electronic and Optical Properties
This compound is also significant in the development of materials with unique electronic and optical properties. It's been used in the creation of bifluorene derivatives, which are candidates for polyfluorenes and copolymers of fluorenes due to their good solubility and electronic characteristics (Li et al., 2011).
Crystal Structure and Antifungal Evaluation
Another application involves the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which have been evaluated for antifungal and antibacterial properties. These compounds were found to have good antimicrobial activity, and their synthesis offers a solvent-free method with high yields (Sharma et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMOQHVZCMIYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601573 | |
Record name | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone | |
CAS RN |
34773-51-8 | |
Record name | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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